REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][O:3]1.[C:7](=[O:9])=[O:8]>[Zn].[Mg]>[C:7](=[O:3])([OH:9])[OH:8].[CH2:4]([OH:3])[CH2:5][CH2:6][CH:2]([OH:8])[CH3:1].[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][O:3]1.[C:4](=[O:3])=[O:8] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn].[Mg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the embodiment 3
|
Type
|
CUSTOM
|
Details
|
constant at 150° C.
|
Type
|
CUSTOM
|
Details
|
to obtain the reaction product
|
Type
|
DISTILLATION
|
Details
|
distilling the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |